molecular formula C13H19N5O2S B2507541 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide CAS No. 891132-46-0

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide

Cat. No.: B2507541
CAS No.: 891132-46-0
M. Wt: 309.39
InChI Key: GQBZYUJXFHWTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide is a high-purity chemical compound intended for research and development purposes in medicinal chemistry and immunology. This molecule features a triazolopyrimidine core, a scaffold of significant interest in the design of biologically active molecules . The structure includes a thioacetamide linker with a diethylamide group, a modification that research on analogous compounds suggests is critical for interaction with biological targets such as the Toll-like Receptor 4 (TLR4)/MD-2 complex . Studies on similar triazolopyrimidine and pyrimidoindole derivatives indicate that the specific spatial arrangement of the sulfur and carboxamide groups is essential for agonist activity on TLR4, a key pattern-recognition receptor in the innate immune system . Activating this pathway can modulate immune responses, making research chemicals in this class valuable tools for investigating novel vaccine adjuvants, immunotherapies for cancer, and treatments for infectious diseases . This product is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals appropriately in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-5-17(6-2)10(19)7-21-13-16-15-12-14-11(20)8(3)9(4)18(12)13/h5-7H2,1-4H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBZYUJXFHWTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C2N1C(=C(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C17H22N4OS
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 891129-76-3

The compound features a triazolo-pyrimidine core structure with a thioether linkage and an acetamide functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazolo-pyrimidine scaffold is known for:

  • Enzyme Inhibition : Compounds similar to this have demonstrated inhibition of enzymes such as carbonic anhydrase, cholinesterase, and aromatase . This inhibition is crucial for the therapeutic efficacy against conditions like cancer and inflammation.

Pharmacological Effects

Research indicates that derivatives of the triazolo-pyrimidine scaffold exhibit a range of pharmacological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective concentration levels .
  • Anti-inflammatory Properties : In vitro studies have highlighted the compound's potential to reduce inflammatory markers in cell lines, suggesting its use in treating inflammatory diseases .
  • Antibacterial Activity : Preliminary tests indicate effectiveness against various pathogenic bacteria, positioning it as a candidate for antibiotic development .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : A study indicated that derivatives like this compound showed promising results in inhibiting cancer cell lines with varying IC50 values based on structural modifications .
  • Anti-inflammatory Mechanisms : Research demonstrated that the compound could significantly lower levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 cells, indicating its potential as an anti-inflammatory agent .

Table of Biological Activities

Activity TypeEffectiveness (IC50)Target Cell Line
Anticancer9.1 µg/mLMCF-7
Anti-inflammatoryNot quantifiedRAW264.7
AntibacterialEffectiveVarious Pathogens

Scientific Research Applications

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Common methods include:

  • Formation of the triazolo-pyrimidine framework.
  • Introduction of thioacetamide groups through nucleophilic substitution.
  • Final modifications to achieve the desired acetamide structure.

These synthetic strategies are crucial for optimizing the compound's bioactivity and pharmacokinetic properties .

Anticancer Activity

Research indicates that compounds related to 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide exhibit significant anticancer properties. In vitro studies have demonstrated efficacy against various cancer cell lines, including:

  • MCF-7 (human breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)

The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell proliferation and survival .

Antimicrobial Properties

The compound has shown promising results against a range of pathogenic bacteria and fungi. Its antimicrobial activity is attributed to its ability to disrupt microbial cell functions and inhibit growth. Comparative studies have highlighted its effectiveness relative to conventional antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of derivatives similar to This compound against MCF-7 cells. The results indicated that specific modifications to the triazole structure enhanced cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains. The results showed that certain compounds exhibited a broad spectrum of activity comparable to established antibiotics like chloramphenicol .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Property Target Compound N-(3-chlorophenyl) Analog (CAS 891134-93-3) N-(4-ethylphenyl) Analog (CAS 891129-76-3)
Molecular Formula C₁₃H₁₉N₅O₂S C₁₅H₁₄ClN₅O₂S C₁₇H₁₉N₅O₂S
Molecular Weight (g/mol) 309.39 363.8 357.4
Substituent on Acetamide N,N-diethyl N-(3-chlorophenyl) N-(4-ethylphenyl)
Key Functional Groups Diethylamine, thioether, triazolopyrimidine Chlorophenyl, thioether, triazolopyrimidine Ethylphenyl, thioether, triazolopyrimidine
Potential Solubility Likely higher lipophilicity due to diethyl groups Reduced solubility due to electron-withdrawing Cl and aromatic ring Moderate lipophilicity from ethyl and phenyl groups

Hypothetical Structure-Activity Relationships (SAR)

Diethyl vs. Aromatic Substituents: The diethyl groups in the target compound may increase membrane permeability due to higher lipophilicity, favoring bioavailability in biological systems. The chlorophenyl analog (CAS 891134-93-3) introduces an electron-withdrawing group, which could stabilize charge interactions in enzyme binding pockets .

Molecular Weight and Size :

  • The target compound (309 g/mol) is smaller than its analogs (357–364 g/mol), which may influence pharmacokinetic properties like absorption and excretion.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of 5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine with thioacetic acid derivatives, followed by N,N-diethylacetamide functionalization. Key steps include:

  • Reaction conditions : Reflux in ethanol or dimethylformamide (DMF) at 80–100°C for 6–12 hours.
  • Purification : Recrystallization using acetone/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
  • Yield optimization : Use of catalytic triethylamine (0.5–1.0 eq.) and controlled stoichiometry of reactants (1:1.2 molar ratio of triazolo-pyrimidine to thioacetamide precursor) .

Q. Which analytical techniques are essential for verifying the compound’s structural and chemical integrity?

  • Methodological Answer : Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns (e.g., methyl groups at C5/C6, thioether linkage, diethylacetamide moiety).
  • Infrared Spectroscopy (IR) : Peaks at 1670–1700 cm⁻¹ (C=O stretch of acetamide), 1250–1300 cm⁻¹ (C-S stretch).
  • Mass Spectrometry (HRMS) : To validate molecular weight (e.g., calculated [M+H]+ = 377.15 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% for biological assays) .

Advanced Research Questions

Q. What experimental approaches are used to identify the molecular targets and mechanism of action of this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Kinetic studies (e.g., Michaelis-Menten analysis) to evaluate inhibition constants (Ki) against kinases or oxidoreductases.
  • Receptor binding assays : Radioligand displacement experiments (e.g., using ³H-labeled ligands) to assess affinity for G-protein-coupled receptors.
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in active sites of targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases.
  • Cellular pathway analysis : Transcriptomics/proteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) across studies?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity), buffer pH, and incubation times.
  • Control for purity : Re-evaluate compound purity via HPLC and confirm absence of degradants (e.g., oxidation of thioether to sulfoxide).
  • Structural validation : Compare with analogs (e.g., replacing diethylacetamide with furan-2-ylmethyl groups) to isolate activity contributions of specific substituents.
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability across datasets .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Systematic substitution : Synthesize analogs with modifications to the triazolo-pyrimidine core (e.g., 5,6-dimethyl vs. 5-ethyl-6-methyl) or acetamide group (e.g., N,N-diethyl vs. N-cyclopropyl).
  • In vitro bioassays : Test derivatives against panels of enzymes/cancer cell lines (e.g., NCI-60) to identify key functional groups (e.g., thioether’s role in membrane permeability).
  • QSAR modeling : Use software like Schrödinger’s QikProp to correlate logP, polar surface area, and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.